molecular formula C18H15NO5S2 B2556435 Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 895459-70-8

Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2556435
CAS No.: 895459-70-8
M. Wt: 389.44
InChI Key: JYGXVFNIHNJWIC-UHFFFAOYSA-N
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Description

Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by the introduction of the phenylsulfonyl and acetamido groups. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives, such as:

  • Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate
  • 2-Aminobenzo[b]thiophene
  • Benzo[b]thiophene-2-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-24-18(21)17-16(13-9-5-6-10-14(13)25-17)19-15(20)11-26(22,23)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXVFNIHNJWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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